molecular formula C12H12BrNO4S B299237 3-bromo-N-(furan-2-ylmethyl)-4-methoxybenzenesulfonamide

3-bromo-N-(furan-2-ylmethyl)-4-methoxybenzenesulfonamide

Cat. No. B299237
M. Wt: 346.2 g/mol
InChI Key: JUCWBHOPEHILDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-N-(furan-2-ylmethyl)-4-methoxybenzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is commonly referred to as Br-Fmoc-OMs and is used as a building block in the synthesis of various biologically active molecules.

Scientific Research Applications

Br-Fmoc-OMs has various scientific research applications, especially in the field of medicinal chemistry. It is used as a building block in the synthesis of various biologically active molecules such as kinase inhibitors, protease inhibitors, and anticancer agents. Br-Fmoc-OMs is also used in the synthesis of peptide nucleic acids (PNAs), which are synthetic mimics of DNA and RNA that have potential applications in gene therapy and diagnosis.

Mechanism of Action

The mechanism of action of Br-Fmoc-OMs is not well understood. However, it is believed that the compound acts as a sulfonamide group transfer agent, which can modify the activity of various enzymes and proteins. Br-Fmoc-OMs has also been shown to inhibit the activity of various kinases and proteases, which are important targets for the development of anticancer agents.
Biochemical and Physiological Effects
The biochemical and physiological effects of Br-Fmoc-OMs have not been extensively studied. However, it has been shown to have cytotoxic activity against various cancer cell lines, including prostate, breast, and lung cancer cells. Br-Fmoc-OMs has also been shown to inhibit the activity of various kinases, including the epidermal growth factor receptor (EGFR) and the mitogen-activated protein kinase (MAPK) pathway.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Br-Fmoc-OMs in lab experiments is its high purity and stability. The compound is also readily available and can be synthesized in large quantities. However, one limitation of using Br-Fmoc-OMs is its relatively high cost compared to other building blocks. Additionally, the compound has limited solubility in certain solvents, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on Br-Fmoc-OMs. One area of research is the development of new synthetic methods for the compound that are more efficient and cost-effective. Another area of research is the identification of new biological targets for Br-Fmoc-OMs, which could lead to the development of new anticancer agents and other therapeutic agents. Additionally, further studies are needed to understand the mechanism of action of Br-Fmoc-OMs and its biochemical and physiological effects.

Synthesis Methods

The synthesis of Br-Fmoc-OMs involves the reaction of 3-bromo-4-methoxybenzenesulfonyl chloride with furan-2-ylmethanol in the presence of a base such as triethylamine. The reaction yields Br-Fmoc-OMs as a white solid with a yield of approximately 70%. The purity of the compound can be increased through recrystallization from a suitable solvent.

properties

Product Name

3-bromo-N-(furan-2-ylmethyl)-4-methoxybenzenesulfonamide

Molecular Formula

C12H12BrNO4S

Molecular Weight

346.2 g/mol

IUPAC Name

3-bromo-N-(furan-2-ylmethyl)-4-methoxybenzenesulfonamide

InChI

InChI=1S/C12H12BrNO4S/c1-17-12-5-4-10(7-11(12)13)19(15,16)14-8-9-3-2-6-18-9/h2-7,14H,8H2,1H3

InChI Key

JUCWBHOPEHILDH-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CO2)Br

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CO2)Br

Origin of Product

United States

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